Patent

US06566068B2

Procedure details

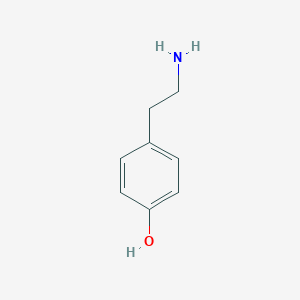

Formation of the tyramide of compound III, is as follows. N-hydroxysuccinimide (33 mg) is dissolved in the reaction mixture prepared above by heating to 70° C., then dicyclohexylcarbodiimide (61 mg) is added. This is reacted at 70° C. for 90 minutes, an additional amount (6 mg) of the carbodiimide is added and the reaction is continued for another 30 minutes. The mixture is cooled to 0° C. and the precipitated dicyclohexylurea is settled by centrifugation. The supernatant, containing 6-(-4′-N-hydroxylsuccinimidyl carboxy phenyl)-3,8-bis bromoacetamidyl-5-methylphenanthridinium chloride (IV) is recovered. A solution of tyramine [4-(2′-amino)ethylphenol] (1.0 g) in water (5 ml) is formed by bringing it to pH 7 by addition of concentrated HCl. This solution is added to the supernatant containing compound IV and reacted at room temperature for one hour. This mixture is then reduced to a red oil by evacuation at 60° C., and is then extracted with water to remove excess tyramine. Compound (VI) is then recrystalized from ethanol-acidified with HCl.

[Compound]

Name

compound III

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

6-(-4′-N-hydroxylsuccinimidyl carboxy phenyl)-3,8-bis bromoacetamidyl-5-methylphenanthridinium chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

ON1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=O.[CH:9]1([N:15]=C=NC2CCCCC2)CCCC[CH2:10]1.N=C=N.C(NC1CCCCC1)(N[CH:30]1CCCC[CH2:31]1)=O>>[NH2:15][CH2:9][CH2:10][C:3]1[CH:4]=[CH:5][C:6]([OH:7])=[CH:31][CH:30]=1

|

Inputs

Step One

[Compound]

|

Name

|

compound III

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

33 mg

|

|

Type

|

reactant

|

|

Smiles

|

ON1C(CCC1=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

61 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)N=C=NC1CCCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

6 mg

|

|

Type

|

reactant

|

|

Smiles

|

N=C=N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(NC1CCCCC1)NC1CCCCC1

|

Step Six

[Compound]

|

Name

|

6-(-4′-N-hydroxylsuccinimidyl carboxy phenyl)-3,8-bis bromoacetamidyl-5-methylphenanthridinium chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared above

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This is reacted at 70° C. for 90 minutes

|

|

Duration

|

90 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled to 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is recovered

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCC1=CC=C(C=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |